molecular formula C16H19ClOSi B093950 tert-Butoxychlorodiphenylsilane CAS No. 17922-24-6

tert-Butoxychlorodiphenylsilane

Cat. No.: B093950
CAS No.: 17922-24-6
M. Wt: 290.86 g/mol
InChI Key: MSZDOMFSWXWKTK-UHFFFAOYSA-N
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Description

tert-Butoxychlorodiphenylsilane: is an organosilicon compound widely used in organic synthesis. It is known for its role as a silylating agent, which is used to protect functional groups such as alcohols, phenols, and amines during chemical reactions. The compound has the molecular formula C16H19ClOSi and a molecular weight of 290.86 g/mol .

Mechanism of Action

Target of Action

The primary targets of tert-Butoxychlorodiphenylsilane are active hydrogen in silane-based compounds, such as hydrogen in hydroxyl, carboxyl, and amino groups . It is used to replace these active hydrogens to form stable intermediates .

Mode of Action

This compound, also known as a silane protector, interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . After this, other groups of the intermediate carry out some reactions . After the reaction, through a hydrolysis reaction, the silane group is removed to regenerate the group originally protected by silyl .

Biochemical Pathways

The main purpose of this compound is to protect alcohol hydroxyl group, phenol hydroxyl group, primary amine group, and the preparation of enol silicone ether . The conditions of protecting alcohol are generally carried out in DMF, CH2Cl2, and THF . Imidazole, triethylamine, and NAH are used as basic reagents .

Pharmacokinetics

It’s known that the compound is used in organic synthesis, especially in drug synthesis, because of its high conversion rate of protection and deprotection reaction .

Result of Action

The result of the action of this compound is the synthesis of specific compounds . For example, it is used to synthesize p-benzophenoxazole, a compound with antagonistic activity to the thromboxane receptor . It can be used to treat circulatory diseases, angina pectoris, and stroke .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that the compound is sensitive to some strong alkaline reagents, such as NaOH (5 mol / L) / EtOH, NAH / HMPA-H2O, etc .

Safety and Hazards

Tert-Butoxychlorodiphenylsilane is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tert-Butylchlorodiphenylsilane is used to synthesize p-benzophenoxazole, a compound with antagonistic activity to thromboxane receptor . It can be used to treat circulatory diseases, angina pectoris, and stroke . It is used as pharmaceutical intermediates and in organic synthesis . Future research could focus on exploring its potential uses in other areas of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butoxychlorodiphenylsilane can be synthesized through the reaction of diphenyldichlorosilane with tert-butyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting diphenyldichlorosilane with tert-butyl alcohol under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butoxychlorodiphenylsilane primarily undergoes substitution reactions. It is used to protect hydroxyl groups by forming silyl ethers. The compound can also participate in hydrolysis reactions, where it reacts with water to form silanols .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClOSi/c1-16(2,3)18-19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZDOMFSWXWKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370857
Record name tert-Butoxychlorodiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17922-24-6
Record name tert-Butoxychlorodiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butoxy(chloro)diphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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